molecular formula C5H2INS B6600155 4-iodothiophene-3-carbonitrile CAS No. 18894-99-0

4-iodothiophene-3-carbonitrile

Cat. No.: B6600155
CAS No.: 18894-99-0
M. Wt: 235.05 g/mol
InChI Key: QZUQKKCVNSIRTF-UHFFFAOYSA-N
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Description

4-Iodothiophene-3-carbonitrile is a heterocyclic organic compound that contains both iodine and nitrile functional groups attached to a thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of iodine and nitrile groups in this compound makes it a valuable intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodothiophene-3-carbonitrile typically involves the iodination of thiophene-3-carbonitrile. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.

Another method involves the lithiation of thiophene-3-carbonitrile followed by quenching with iodine. This method provides better control over the regioselectivity of the iodination process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Iodothiophene-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products Formed

    Substitution: Products include azido-thiophene derivatives and thiolate-substituted thiophenes.

    Coupling: Products include biaryl compounds and alkynyl-substituted thiophenes.

    Reduction: The primary product is 4-iodothiophene-3-amine.

Scientific Research Applications

4-Iodothiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.

    Biology: It is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of anticancer and antimicrobial agents.

    Industry: It is used in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 4-iodothiophene-3-carbonitrile depends on its application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, the nitrile group can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-carbonitrile: Lacks the iodine substituent, making it less reactive in coupling reactions.

    4-Bromothiophene-3-carbonitrile: Similar reactivity but with different electronic properties due to the bromine atom.

    4-Chlorothiophene-3-carbonitrile: Less reactive than the iodine derivative but still useful in substitution reactions.

Uniqueness

4-Iodothiophene-3-carbonitrile is unique due to the presence of the iodine atom, which enhances its reactivity in various chemical transformations

Properties

IUPAC Name

4-iodothiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2INS/c6-5-3-8-2-4(5)1-7/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUQKKCVNSIRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2INS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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